(R)-1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride
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Overview
Description
®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropenes. These compounds are characterized by a phenyl group attached to a propenyl group. The presence of a bromine atom on the phenyl ring and the hydrochloride salt form are notable features of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride typically involves the following steps:
Bromination: The starting material, phenylpropene, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Amine Introduction: The brominated intermediate is then reacted with an amine to introduce the amine group at the propenyl position.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the double bond in the propenyl group to a single bond, forming a saturated amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Phenyl derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, possibly as a ligand or inhibitor.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride: The enantiomer of the compound, with potentially different biological activity.
1-(4-Chlorophenyl)prop-2-en-1-aminehydrochloride: A similar compound with a chlorine atom instead of bromine.
1-(4-Methylphenyl)prop-2-en-1-aminehydrochloride: A similar compound with a methyl group instead of bromine.
Uniqueness
®-1-(4-Bromophenyl)prop-2-en-1-aminehydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H11BrClN |
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Molecular Weight |
248.55 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h2-6,9H,1,11H2;1H/t9-;/m1./s1 |
InChI Key |
NUFACMNOGHWGQD-SBSPUUFOSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=C(C=C1)Br)N.Cl |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Br)N.Cl |
Origin of Product |
United States |
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